7-(Methylsulfonyl)quinoline-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

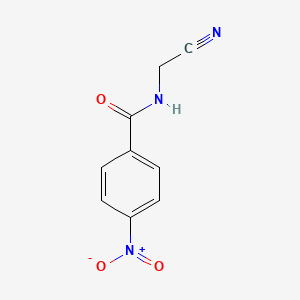

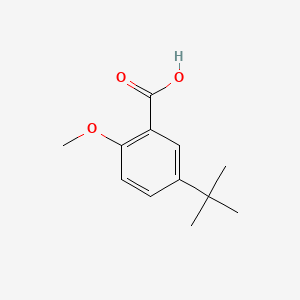

7-(Methylsulfonyl)quinoline-3-carboxylic acid is a chemical compound with the molecular formula C11H9NO4S . It has a molecular weight of 251.26 g/mol . The IUPAC name for this compound is 7-methylsulfonylquinoline-3-carboxylic acid .

Molecular Structure Analysis

The InChI string of this compound isInChI=1S/C11H9NO4S/c1-17(15,16)9-3-2-7-4-8(11(13)14)6-12-10(7)5-9/h2-6H,1H3,(H,13,14) . This compound has a topological polar surface area of 92.7 Ų and contains 17 heavy atoms . Physical And Chemical Properties Analysis

This compound has a molecular weight of 251.26 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound also has a rotatable bond count of 2 .Wissenschaftliche Forschungsanwendungen

Synthesis and Anticancer Activity

Research on quinoline derivatives, similar to 7-(Methylsulfonyl)quinoline-3-carboxylic acid, has shown promising results in the field of cancer treatment. For instance, amino and fluoro-substituted quinoline-4-carboxylic acid derivatives have been synthesized using microwave irradiation and conventional heating methods. These compounds, particularly those obtained by microwave synthesizer, demonstrated short reaction times and high yields. Significantly, some of these compounds exhibited notable anticancer activity, outperforming standard drugs like doxorubicin in certain cases. Their effectiveness was confirmed by apoptotic DNA fragmentation studies on specific carcinoma cell lines, suggesting a potential for these compounds as novel anticancer agents (H. Bhatt, Y. Agrawal, & Manisha J. Patel, 2015).

Photophysical Properties Study

Another study focused on the synthesis of quinoline derivatives with azole moieties. These compounds displayed intriguing photophysical behaviors, such as dual emissions and large Stokes shifts, which were influenced by solvent polarity. The thermal stability of these compounds was also investigated, revealing their stability up to 300 °C. This research expands the understanding of quinoline derivatives' photophysical properties, contributing to the development of new materials with potential applications in electronic and photonic technologies (Vikas Padalkar & N. Sekar, 2014).

Synthesis and COX-2 Inhibition

In the search for selective COX-2 inhibitors, a group of 4-carboxyl quinoline derivatives with a methylsulfonyl pharmacophore showed significant results. These compounds, particularly 7,8,9,10-tetrahydro-2-(4-(methyl sulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid, demonstrated potent inhibitory action against COX-2, surpassing the reference drug celecoxib in potency. This study's findings indicate the potential of these quinoline derivatives in developing new anti-inflammatory drugs (A. Zarghi et al., 2009).

Antimicrobial Activity

Research on quinoline-4-carboxylic acid derivatives has also explored their antimicrobial properties. A study synthesized these compounds using microwave-irradiated and conventional methods, achieving high yields and efficient reaction times. The synthesized compounds demonstrated broad-spectrum antimicrobial activity against various microorganisms, including Streptococcus pyrogenes and Pseudomonas aeruginosa, with some compounds exhibiting minimum inhibitory concentrations of less than 10 μg (H. Bhatt & Y. Agrawal, 2010).

Eigenschaften

IUPAC Name |

7-methylsulfonylquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4S/c1-17(15,16)9-3-2-7-4-8(11(13)14)6-12-10(7)5-9/h2-6H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWSGFBDGMBKWPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=NC=C(C=C2C=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(furan-2-yl)-5-(2-oxo-2-phenylethyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B3014931.png)

![2-(benzylthio)-N-(2-methylphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B3014933.png)

![N-(2-fluorophenyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B3014935.png)

![N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]prop-2-enamide](/img/structure/B3014940.png)

![3-Methyl-8-[(4-methylpiperazin-1-yl)methyl]-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B3014943.png)

![N-benzyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![(Z)-5-chloro-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B3014947.png)